4-Piperidinol hydrobromide chemical structure and molecular weight
4-Piperidinol hydrobromide chemical structure and molecular weight
This technical guide provides an in-depth structural and physicochemical analysis of 4-Piperidinol Hydrobromide , a functionalized saturated N-heterocycle critical to modern medicinal chemistry.[1]
Structural Characterization, Physicochemical Profile, and Synthetic Utility
Executive Summary
4-Piperidinol hydrobromide (Piperidin-4-ol hydrobromide) is the hydrobromide salt of 4-hydroxypiperidine.[1] As a secondary amine featuring a hydroxyl group at the 4-position, it serves as a bifunctional "privileged scaffold" in drug discovery.[1] Its structural rigidity (chair conformation) and dual reactivity (nucleophilic nitrogen, nucleophilic oxygen) make it an ideal building block for synthesizing G-protein coupled receptor (GPCR) ligands, particularly in the development of muscarinic antagonists, neurokinin receptor modulators, and selective serotonin reuptake inhibitors (SSRIs).[1]
This guide delineates the precise chemical structure, molecular weight calculations, and analytical protocols required for its validation in a research setting.
Chemical Identity & Structural Analysis[1][2]
The core moiety, 4-piperidinol , consists of a six-membered saturated piperidine ring. In its hydrobromide salt form, the secondary amine nitrogen is protonated, forming a cation stabilized by a bromide counterion.
2.1 Molecular Specifications
The following data distinguishes the hydrobromide salt from the free base and hydrochloride analogues.
| Property | Specification | Notes |
| IUPAC Name | 4-Hydroxypiperidin-1-ium bromide | Systematic nomenclature for the salt |
| Common Name | 4-Piperidinol hydrobromide | Also: 4-Hydroxypiperidine HBr |
| CAS Number | Not formally assigned | Commercially available as Free Base (5382-16-1 ) or HCl (5382-17-2 ).[1] HBr is typically prepared in situ.[1] |
| Molecular Formula | C₅H₁₂BrNO | C₅H₁₁NO · HBr |
| Molecular Weight | 182.06 g/mol | Calculated (Free Base: 101.15 + HBr: 80.[1]91) |
| Exact Mass | 181.0102 Da | Monoisotopic mass |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage |
2.2 Stereochemical Conformation
The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[1]
-
Nitrogen: The protonated nitrogen (
hybridized) forms the salt bridge.[1] -
Hydroxyl Group (C4): The -OH group can exist in either an axial or equatorial position.[1] However, the equatorial conformer is thermodynamically favored (
kcal/mol) due to the avoidance of 1,3-diaxial interactions with the ring hydrogens.[1]
DOT Diagram 1: Structural Connectivity & Salt Formation The following diagram illustrates the protonation pathway converting the free base to the hydrobromide salt.[1]
Caption: Reaction pathway for the formation of 4-Piperidinol Hydrobromide, highlighting the thermodynamic preference for the equatorial hydroxyl conformer.
Physicochemical Profile
Understanding the physical behavior of the HBr salt is crucial for purification and formulation.[1]
-
Solubility: Highly soluble in water and methanol due to ionic character. Sparingly soluble in non-polar solvents (hexane, diethyl ether).[1]
-
Melting Point: The HBr salt typically exhibits a higher melting point than the free base (86–90 °C) due to strong crystal lattice energy.[1] While specific literature values for the HBr salt are sparse, it is estimated to be in the range of 150–160 °C (analogous to the HCl salt range of 155–157 °C).[1]
-
Acidity (pKa): The conjugate acid (piperidinium ion) has a pKa of approximately 11.0 .[1] This makes the free base a strong secondary amine, requiring strong bases (e.g., NaH, KOtBu) for deprotonation of the hydroxyl group in subsequent functionalization.
Analytical Characterization Protocols
To validate the identity and purity of 4-Piperidinol Hydrobromide, the following multi-modal analytical workflow is recommended.
4.1 Nuclear Magnetic Resonance (NMR)
-
Solvent: Deuterium Oxide (
) is preferred to prevent signal overlap from exchangeable protons (NH, OH).[1] -
¹H NMR (400 MHz, D₂O):
-
Interpretation: The significant downfield shift of the C2/C6 protons compared to the free base confirms protonation at the nitrogen.[1]
4.2 Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Target Ion:
-
Observed m/z: 102.1 (
).[1] -
Note: The bromide counterion (
) may be visible in negative mode at m/z 79 and 81 (1:1 isotopic ratio).[1]
DOT Diagram 2: Analytical Validation Workflow This flowchart outlines the decision logic for confirming compound identity.
Caption: Analytical decision matrix for validating the salt structure, combining spectral and wet-chemistry methods.
Synthetic Utility in Drug Development[1][3]
4-Piperidinol hydrobromide is a versatile intermediate.[1] Its utility stems from the ability to selectively functionalize the nitrogen (alkylation/acylation) or the oxygen (etherification/esterification).[1]
5.1 Key Reaction Pathways[1]
-
N-Alkylation: Under basic conditions (e.g.,
), the HBr is neutralized, and the nitrogen acts as a nucleophile.[1] This is the primary route for attaching the piperidine ring to larger pharmacophores (e.g., in the synthesis of H1-antihistamines like fexofenadine analogues).[1] -
Reductive Amination: The free base can be reacted with aldehydes/ketones to form tertiary amines, a common motif in neurokinin-1 (NK1) antagonists .[1]
-
O-Functionalization: Requires protection of the nitrogen (e.g., Boc-group).[1] The hydroxyl group can then be converted to a leaving group (mesylate/tosylate) for substitution, reversing the stereochemistry at C4.[1]
5.2 Handling & Stability[1]
-
Hygroscopicity: Hydrobromide salts are often hygroscopic.[1] The compound should be stored in a desiccator under inert atmosphere (Argon/Nitrogen).[1]
-
Stability: Stable under standard temperature and pressure.[1] Avoid strong oxidizing agents which may oxidize the hydroxyl group to the ketone (4-piperidone).[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 643502, 4-Hydroxypiperidine. Retrieved from [Link]
